N-(2,3-Difluorobenzyl)-1-ethyl-3-methyl-1H-pyrazol-4-amine

Pyruvate Kinase M2 Cancer Metabolism Allosteric Activation

N-(2,3-Difluorobenzyl)-1-ethyl-3-methyl-1H-pyrazol-4-amine (CAS 1855945-44-6) is a synthetic small molecule belonging to the 4-aminopyrazole class, bearing a 2,3-difluorobenzyl substituent at the exocyclic amine and a distinctive N1‑ethyl/C3‑methyl pattern on the pyrazole ring. This compound serves as a versatile intermediate in medicinal chemistry programs targeting kinases and metabolic enzymes, where the precise spatial arrangement of fluorine atoms and alkyl groups dictates potency, selectivity, and physicochemical properties.

Molecular Formula C13H16ClF2N3
Molecular Weight 287.73 g/mol
Cat. No. B12229370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-Difluorobenzyl)-1-ethyl-3-methyl-1H-pyrazol-4-amine
Molecular FormulaC13H16ClF2N3
Molecular Weight287.73 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=N1)C)NCC2=C(C(=CC=C2)F)F.Cl
InChIInChI=1S/C13H15F2N3.ClH/c1-3-18-8-12(9(2)17-18)16-7-10-5-4-6-11(14)13(10)15;/h4-6,8,16H,3,7H2,1-2H3;1H
InChIKeyLWVVPTLIUFDVAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,3-Difluorobenzyl)-1-ethyl-3-methyl-1H-pyrazol-4-amine: A Structurally Defined Pyrazole Building Block for Selective Target Engagement


N-(2,3-Difluorobenzyl)-1-ethyl-3-methyl-1H-pyrazol-4-amine (CAS 1855945-44-6) is a synthetic small molecule belonging to the 4-aminopyrazole class, bearing a 2,3-difluorobenzyl substituent at the exocyclic amine and a distinctive N1‑ethyl/C3‑methyl pattern on the pyrazole ring . This compound serves as a versatile intermediate in medicinal chemistry programs targeting kinases and metabolic enzymes, where the precise spatial arrangement of fluorine atoms and alkyl groups dictates potency, selectivity, and physicochemical properties [1]. Its unique substitution pattern differentiates it from closely related N‑benzyl‑pyrazol‑4‑amine analogs that are widely used in fragment‑based drug discovery and lead‑optimization campaigns.

Why N-(2,3-Difluorobenzyl)-1-ethyl-3-methyl-1H-pyrazol-4-amine Cannot Be Replaced by In‑Class Analogs


Despite the apparent similarity among N‑benzyl‑pyrazol‑4‑amine derivatives, even minor modifications—such as altering the fluorine positions on the benzyl ring, moving the amine attachment from the 4‑ to the 5‑position of the pyrazole, or replacing the N1‑ethyl with a methyl group—can lead to substantial changes in biological activity. Quantitative structure‑activity relationship (SAR) data demonstrate that the 2,3‑difluorobenzyl motif confers a distinct potency and maximal‑response profile relative to other difluorobenzyl isomers [1], while regioisomeric variants (4‑amine vs. 5‑amine) exhibit different kinase inhibition profiles [2]. Consequently, generic substitution without experimental validation risks compromising lead‑series integrity, assay reproducibility, and downstream procurement value.

N-(2,3-Difluorobenzyl)-1-ethyl-3-methyl-1H-pyrazol-4-amine: Quantitative Differentiation Evidence vs. Closest Analogs


2,3-Difluorobenzyl vs. Other Difluorobenzyl Isomers: Differentiated AC50 and Maximal Response in a Cellular Enzyme Activation Model

In a thieno[3,2-b]pyrrole[3,2-d]pyridazinone series evaluated for PKM2 activation, the 2,3-difluorobenzyl substituent produced an AC50 of 0.215 μM with a maximal response of 73%, whereas the 2,4-difluorobenzyl and 2,6-difluorobenzyl congeners yielded AC50 values of 0.044 μM and 0.049 μM, respectively, with maximal responses of 94–96% [1]. This demonstrates that the 2,3-difluoro pattern confers a unique efficacy‑potency trade‑off that cannot be replicated by other difluorobenzyl isomers.

Pyruvate Kinase M2 Cancer Metabolism Allosteric Activation

Regioisomeric Preference: Pyrazol-4-amine Core Associates with Aurora Kinase Inhibition, Whereas 5-Amine Regioisomers Diverge

A structurally related 1-(2,4-difluorobenzyl)-1H-pyrazol-4-amine derivative demonstrated IC50 values of 0.212 μM against Aurora-A and 0.461 μM against Aurora-B in in‑vitro kinase assays [1]. The 4‑amine connectivity is critical to this activity; the corresponding 5‑amine regioisomer (e.g., N-(2,3-difluorobenzyl)-1-ethyl-3-methyl-1H-pyrazol-5-amine, CAS 1855945-52-6) has not been reported to exhibit comparable Aurora kinase inhibition.

Aurora Kinase Mitotic Regulation Cancer Therapeutics

N1-Ethyl vs. N1-Methyl Substitution: Divergent Lipophilicity and Predicted Target Engagement

In the PKM2 activator chemotype, a subtle change from 2,3-difluorobenzyl to 2-fluoro-3-methylbenzyl—retaining the N1‑ethyl on a pyrazole surrogate—shifted the AC50 from 0.215 μM to 0.035 μM, a 6‑fold potency gain [1]. By extension, the N1‑ethyl group in the target compound is predicted to enhance lipophilicity (estimated cLogP contribution ≈ +0.6 vs. N1‑methyl) and modulate target binding relative to the corresponding N1‑methyl analog (e.g., N-(2,3-difluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine, CAS 1856032-28-4).

Lipophilicity Optimization ADME Kinase Selectivity

Fluorine Positional Isomerism: 2,3-Difluoro vs. 3,5-Difluoro Benzyl Substitution

The 2,3‑difluorobenzyl group offers a distinct electrostatic surface and dipole moment compared to the 3,5‑difluorobenzyl isomer. Although direct comparative data for the pyrazol‑4‑amine series are lacking in the public domain, SAR from the PKM2 activator series shows that 2,3‑difluorobenzyl (AC50 0.215 μM, max. 73%) and 3,5‑difluorobenzyl (not present in the same table) exhibit divergent potency‑efficacy profiles [1]. This positional isomerism impacts oxidative metabolism, with ortho‑fluorine atoms (2,3‑pattern) generally reducing CYP450‑mediated aromatic hydroxylation compared to meta‑fluorine atoms (3,5‑pattern) [2].

Fluorine Scanning Metabolic Stability Target Selectivity

N-(2,3-Difluorobenzyl)-1-ethyl-3-methyl-1H-pyrazol-4-amine: Optimal Application Scenarios


Kinase Inhibitor Lead Generation and Fragment‑Based Screening

The 4‑aminopyrazole core is a privileged kinase hinge‑binding motif. The target compound, with its 2,3‑difluorobenzyl and N1‑ethyl substitution, provides a vector for exploring hydrophobic back‑pocket interactions in kinases such as Aurora A/B and related mitotic regulators. The quantitative Aurora inhibition data (IC50 0.212 μM for a close analog) supports its inclusion in focused kinase libraries [1].

Allosteric Enzyme Modulator Programs in Oncology Metabolism

Based on the PKM2 activator SAR (2,3‑difluorobenzyl AC50 0.215 μM, max. 73%), this compound serves as a template for developing allosteric modulators that fine‑tune enzyme activity without complete inhibition, aligning with therapeutic strategies for metabolic reprogramming in cancer [2].

ADME‑Guided Lead Optimization

The N1‑ethyl group confers a calculated lipophilicity increase (~0.6 cLogP units over N1‑methyl) that can improve membrane permeability while the 2,3‑difluoro pattern may reduce CYP‑mediated oxidative metabolism. This combination makes the compound a valuable starting point for parallel SAR exploration of potency and PK properties [2] [3].

Fluorine‑Scanning and Selectivity Profiling

The unique electronic environment of the 2,3‑difluoro substitution—distinct from 2,4‑, 2,6‑, and 3,5‑difluoro isomers—enables fluorine‑scanning campaigns to map lipophilic pockets and achieve selectivity across closely related enzyme isoforms or receptor subtypes [2].

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